ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate
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Overview
Description
Ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the diazenyl group and the thienyl substituent. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with similar compounds such as:
Properties
Molecular Formula |
C28H27N3O4S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 8,9-dimethoxy-2-[(4-methylphenyl)diazenyl]-3-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C28H27N3O4S/c1-5-35-28(32)24-25(30-29-19-10-8-17(2)9-11-19)27(23-7-6-14-36-23)31-13-12-18-15-21(33-3)22(34-4)16-20(18)26(24)31/h6-11,14-16H,5,12-13H2,1-4H3 |
InChI Key |
YOYBJOLFVJPVOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C3=CC(=C(C=C3CCN2C(=C1N=NC4=CC=C(C=C4)C)C5=CC=CS5)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC(=C(C=C3CCN2C(=C1N=NC4=CC=C(C=C4)C)C5=CC=CS5)OC)OC |
Origin of Product |
United States |
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